molecular formula C11H17FN4O4S B1406827 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate CAS No. 1417566-90-5

4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate

Cat. No. B1406827
CAS RN: 1417566-90-5
M. Wt: 320.34 g/mol
InChI Key: NQTXXZBPDNLMHN-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” is a chemical compound with the molecular formula C11H17FN4O4S . It is offered by various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” can be found in various chemical databases . The compound has a molecular weight of 320.34 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” can be found in various chemical databases . The compound has a molecular weight of 320.34 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using various techniques, involving condensation reactions and characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis. X-ray diffraction studies confirm its structure and crystallization in specific systems (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Applications

  • In Vitro Antibacterial and Anthelmintic Activity : The compound has been evaluated for its antibacterial and anthelmintic activities. It showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural Analysis

  • Crystal Structure Analysis : Detailed studies on the crystal structure, including the geometry and intermolecular interactions of the compound, have been conducted, providing insights into its chemical properties and potential applications in material science (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).

Pharmaceutical Synthesis

  • Precursor in Pharmaceutical Synthesis : The compound has been used as a precursor in the synthesis of pharmaceuticals, particularly in the development of radiopharmaceuticals for imaging applications (Hanson, Hariharan, & Astik, 1985).

Advanced Pharmaceutical Analysis

Chemical Synthesis and Activity

Pharmaceutical Formulation

Cytotoxicity Studies

  • Cytotoxicity and Anticancer Research : The compound and its derivatives have been investigated for cytotoxic properties against various cancer cell lines, showing more effectiveness than certain standard drugs in some cases (Bobtaina, Gurdal, Durmaz, Atalay, & Yarim, 2018).

properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTXXZBPDNLMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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